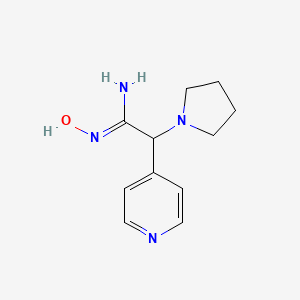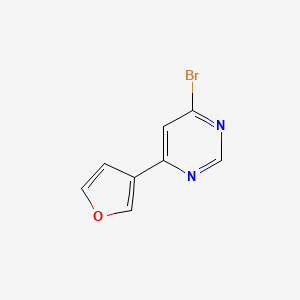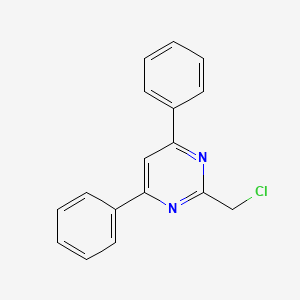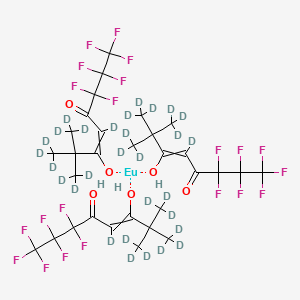
Europium;5,8,8,8-tetradeuterio-1,1,1,2,2,3,3-heptafluoro-6-hydroxy-7,7-bis(trideuteriomethyl)oct-5-en-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tris[(Z)-2-deuterio-4,4,5,5,6,6,6-heptafluoro-3-oxo-1-[2,2,2-trideuterio-1,1-bis(trideuteriomethyl)ethyl]hex-1-enoxy]europium is a complex organometallic compound that features europium as its central metal atom. This compound is notable for its unique structure, which includes multiple deuterium and fluorine atoms, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tris[(Z)-2-deuterio-4,4,5,5,6,6,6-heptafluoro-3-oxo-1-[2,2,2-trideuterio-1,1-bis(trideuteriomethyl)ethyl]hex-1-enoxy]europium typically involves multiple steps, starting with the preparation of the ligand. The ligand is synthesized through a series of nucleophilic substitution reactions, where deuterium and fluorine atoms are introduced into the organic framework. The final step involves the coordination of the ligand to europium, usually under inert atmosphere conditions to prevent oxidation .
Industrial Production Methods
Industrial production of this compound is not common due to its specialized applications and the complexity of its synthesis. when produced, it is typically done in small batches in research laboratories using high-purity reagents and controlled environments to ensure the integrity of the compound.
化学反应分析
Types of Reactions
Tris[(Z)-2-deuterio-4,4,5,5,6,6,6-heptafluoro-3-oxo-1-[2,2,2-trideuterio-1,1-bis(trideuteriomethyl)ethyl]hex-1-enoxy]europium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of europium(III) complexes.
Reduction: Reduction reactions can convert europium(III) back to europium(II), often using reducing agents like sodium amalgam.
Substitution: The compound can participate in substitution reactions where ligands are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Sodium amalgam and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides and phosphines are commonly employed in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields europium(III) complexes, while reduction can regenerate europium(II) species.
科学研究应用
Tris[(Z)-2-deuterio-4,4,5,5,6,6,6-heptafluoro-3-oxo-1-[2,2,2-trideuterio-1,1-bis(trideuteriomethyl)ethyl]hex-1-enoxy]europium has several applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions due to its unique electronic properties.
Biology: Employed in bioimaging and as a probe in fluorescence microscopy.
Medicine: Investigated for its potential in targeted drug delivery systems.
Industry: Utilized in the development of advanced materials, including high-performance polymers and coatings.
作用机制
The mechanism of action of tris[(Z)-2-deuterio-4,4,5,5,6,6,6-heptafluoro-3-oxo-1-[2,2,2-trideuterio-1,1-bis(trideuteriomethyl)ethyl]hex-1-enoxy]europium involves its interaction with molecular targets through coordination chemistry. The europium center can form stable complexes with various ligands, influencing the electronic and structural properties of the compound. This interaction can modulate biological pathways and chemical reactions, making it a versatile tool in research .
相似化合物的比较
Similar Compounds
2,4,6-tris[bis(1H-tetrazol-5-yl)amino]-1,3,5-triazine: Known for its high nitrogen content and energetic properties.
Tris(2-phenylpyridine)iridium: Used in electrophosphorescence and known for its stability due to the "deuterium effect".
Uniqueness
Tris[(Z)-2-deuterio-4,4,5,5,6,6,6-heptafluoro-3-oxo-1-[2,2,2-trideuterio-1,1-bis(trideuteriomethyl)ethyl]hex-1-enoxy]europium stands out due to its high degree of fluorination and deuteration, which imparts unique electronic and structural properties. These features make it particularly useful in specialized applications such as advanced material development and bioimaging.
属性
分子式 |
C30H33EuF21O6 |
|---|---|
分子量 |
1070.7 g/mol |
IUPAC 名称 |
europium;5,8,8,8-tetradeuterio-1,1,1,2,2,3,3-heptafluoro-6-hydroxy-7,7-bis(trideuteriomethyl)oct-5-en-4-one |
InChI |
InChI=1S/3C10H11F7O2.Eu/c3*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h3*4,18H,1-3H3;/i3*1D3,2D3,3D3,4D; |
InChI 键 |
UDXLMYFGTHAWDC-SAGUEURZSA-N |
手性 SMILES |
[2H]C(=C(C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])O)C(=O)C(C(C(F)(F)F)(F)F)(F)F.[2H]C(=C(C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])O)C(=O)C(C(C(F)(F)F)(F)F)(F)F.[2H]C(=C(C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])O)C(=O)C(C(C(F)(F)F)(F)F)(F)F.[Eu] |
规范 SMILES |
CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)O.CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)O.CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)O.[Eu] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine-4-carboxylate](/img/structure/B14868395.png)
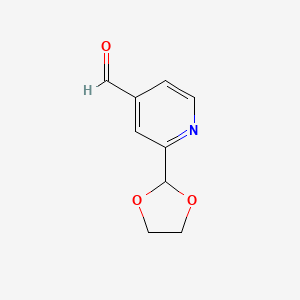
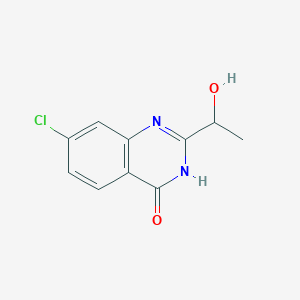
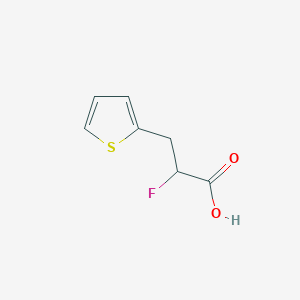
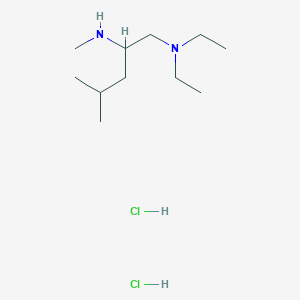
![(2S,3R,4S,5S,6R)-2-[(3R,6R)-6-[(3S,8R,9R,10R,11R,13R,14S,17R)-3,11-dihydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14868431.png)
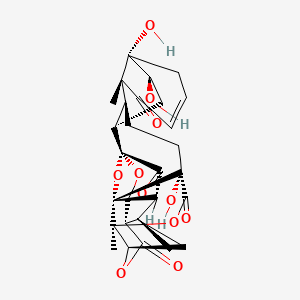
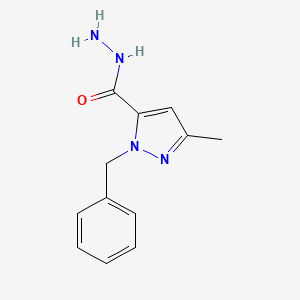
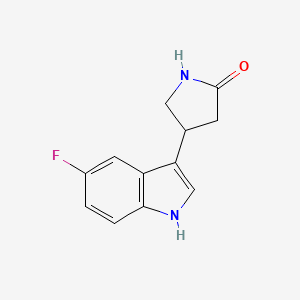
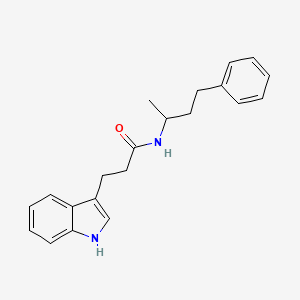
![(4-Fluoro-4'-methyl-[1,1'-biphenyl]-2-yl)methanamine](/img/structure/B14868455.png)
